4-(4-Methoxybenzyloxy)-3-methoxyphenol
Overview
Description
4-(4-Methoxybenzyloxy)-3-methoxyphenol is an organic compound that features a phenol group substituted with methoxy and methoxybenzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyloxy)-3-methoxyphenol typically involves the protection of phenolic hydroxyl groups using methoxybenzyl groups. One common method is the use of benzyloxypyridinium triflate, which allows for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . The reaction involves the formation of a benzyl cation under thermal conditions, which then reacts with the phenolic hydroxyl group to form the protected derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of protecting groups and selective reactions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyloxy)-3-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The methoxybenzyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong acids or bases to activate the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the methoxybenzyl group can produce the corresponding alcohol.
Scientific Research Applications
4-(4-Methoxybenzyloxy)-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a protecting group for phenolic hydroxyl groups in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.
Industry: Used in the preparation of semiconductors, nanosheets, and nanocrystals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyloxy)-3-methoxyphenol involves its ability to act as a protecting group for phenolic hydroxyl groups. The methoxybenzyl group can be selectively removed under mild conditions, allowing for the controlled deprotection of the phenolic hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Used as a protecting group for alcohols and phenols.
4-Methoxybenzoyl chloride: Used in the synthesis of esters and amides.
4-Methoxybenzyl alcohol: Used in the preparation of semiconductors and as a reagent in organic synthesis.
Uniqueness
4-(4-Methoxybenzyloxy)-3-methoxyphenol is unique due to its dual methoxy and methoxybenzyloxy substitution, which provides enhanced stability and selectivity in protecting phenolic hydroxyl groups. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are required.
Properties
IUPAC Name |
3-methoxy-4-[(4-methoxyphenyl)methoxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-6-3-11(4-7-13)10-19-14-8-5-12(16)9-15(14)18-2/h3-9,16H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVDVWLBKDHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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